Cas no 899932-82-2 (N-(3-chloro-4-fluorophenyl)-2-{2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-ylsulfanyl}acetamide)

N-(3-chloro-4-fluorophenyl)-2-{2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-ylsulfanyl}acetamide structure
899932-82-2 structure
商品名:N-(3-chloro-4-fluorophenyl)-2-{2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-ylsulfanyl}acetamide
CAS番号:899932-82-2
MF:C20H19ClFN3OS
メガワット:403.900765657425
CID:5823716
PubChem ID:22428894

N-(3-chloro-4-fluorophenyl)-2-{2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • NCGC00286107-01
    • F3168-0785
    • N-(3-chloro-4-fluorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
    • N-(3-chloro-4-fluorophenyl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide
    • AKOS001793609
    • AB01286807-01
    • 899932-82-2
    • N-(3-chloro-4-fluorophenyl)-2-{2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-ylsulfanyl}acetamide
    • インチ: 1S/C20H19ClFN3OS/c1-12-4-6-13(7-5-12)18-19(25-20(2,3)24-18)27-11-17(26)23-14-8-9-16(22)15(21)10-14/h4-10H,11H2,1-3H3,(H,23,26)
    • InChIKey: IWLWLEVSMOPPGU-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)NC(CSC1C(C2C=CC(C)=CC=2)=NC(C)(C)N=1)=O)F

計算された属性

  • せいみつぶんしりょう: 403.0921393g/mol
  • どういたいしつりょう: 403.0921393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 616
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 79.1Ų

N-(3-chloro-4-fluorophenyl)-2-{2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-ylsulfanyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3168-0785-2mg
N-(3-chloro-4-fluorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
899932-82-2 90%+
2mg
$59.0 2023-05-18
Life Chemicals
F3168-0785-20μmol
N-(3-chloro-4-fluorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
899932-82-2 90%+
20μl
$79.0 2023-05-18
Life Chemicals
F3168-0785-5μmol
N-(3-chloro-4-fluorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
899932-82-2 90%+
5μl
$63.0 2023-05-18
Life Chemicals
F3168-0785-2μmol
N-(3-chloro-4-fluorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
899932-82-2 90%+
2μl
$57.0 2023-05-18
Life Chemicals
F3168-0785-40mg
N-(3-chloro-4-fluorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
899932-82-2 90%+
40mg
$140.0 2023-05-18
Life Chemicals
F3168-0785-75mg
N-(3-chloro-4-fluorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
899932-82-2 90%+
75mg
$208.0 2023-05-18
Life Chemicals
F3168-0785-25mg
N-(3-chloro-4-fluorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
899932-82-2 90%+
25mg
$109.0 2023-05-18
Life Chemicals
F3168-0785-15mg
N-(3-chloro-4-fluorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
899932-82-2 90%+
15mg
$89.0 2023-05-18
Life Chemicals
F3168-0785-3mg
N-(3-chloro-4-fluorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
899932-82-2 90%+
3mg
$63.0 2023-05-18
Life Chemicals
F3168-0785-10mg
N-(3-chloro-4-fluorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
899932-82-2 90%+
10mg
$79.0 2023-05-18

N-(3-chloro-4-fluorophenyl)-2-{2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-ylsulfanyl}acetamide 関連文献

N-(3-chloro-4-fluorophenyl)-2-{2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-ylsulfanyl}acetamideに関する追加情報

N-(3-chloro-4-fluorophenyl)-2-{2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-ylsulfanyl}acetamide (CAS 899932-82-2): A Comprehensive Overview

N-(3-chloro-4-fluorophenyl)-2-{2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-ylsulfanyl}acetamide (CAS 899932-82-2) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, offers a wide range of potential applications, particularly in drug discovery and development. The compound's complex name reflects its intricate molecular architecture, which includes a chloro-fluorophenyl moiety, a dimethylimidazole ring, and a methylphenyl group, all connected via a thioether linkage.

The growing interest in N-(3-chloro-4-fluorophenyl)-2-{2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-ylsulfanyl}acetamide can be attributed to its potential as a bioactive scaffold. Researchers are particularly intrigued by its ability to interact with various biological targets, making it a promising candidate for the development of novel therapeutic agents. The presence of both chloro and fluoro substituents on the phenyl ring enhances the compound's electronic properties, which can influence its binding affinity and metabolic stability.

In recent years, the pharmaceutical industry has seen a surge in demand for innovative small molecules like CAS 899932-82-2. This trend aligns with the broader focus on precision medicine and targeted therapies, where compounds with specific structural motifs are designed to address unmet medical needs. The 2H-imidazol-4-ylsulfanyl group in this molecule is particularly noteworthy, as it may contribute to unique pharmacological activities, including potential anti-inflammatory or antimicrobial effects.

From a synthetic chemistry perspective, N-(3-chloro-4-fluorophenyl)-2-{2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-ylsulfanyl}acetamide presents interesting challenges and opportunities. The compound's synthesis typically involves multi-step organic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution processes. These synthetic routes are of great interest to chemists working on method development and optimization, especially in the context of green chemistry initiatives that aim to reduce waste and improve efficiency.

The physicochemical properties of CAS 899932-82-2 are crucial for its potential applications. Preliminary studies suggest that the compound exhibits moderate solubility in organic solvents, which is an important consideration for formulation development. The dimethyl groups on the imidazole ring likely contribute to the molecule's lipophilicity, potentially enhancing its membrane permeability—a critical factor for drug candidates intended to target intracellular proteins.

In the context of current research trends, N-(3-chloro-4-fluorophenyl)-2-{2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-ylsulfanyl}acetamide aligns well with several hot topics in medicinal chemistry. These include the development of kinase inhibitors, modulators of protein-protein interactions, and agents targeting epigenetic mechanisms. The compound's structural features make it particularly interesting for researchers exploring allosteric modulation of biological targets, a growing area in drug discovery that offers potential advantages in terms of selectivity and reduced side effects.

The commercial availability of CAS 899932-82-2 through specialty chemical suppliers has facilitated its investigation in various research programs. As with many novel chemical entities, the compound's price and purity specifications vary depending on the supplier and intended use. Researchers typically seek high-purity samples (>95% by HPLC) for biological evaluation, while material for method development or scale-up studies may have slightly different specifications.

Looking forward, the potential applications of N-(3-chloro-4-fluorophenyl)-2-{2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-ylsulfanyl}acetamide continue to expand. Recent advances in computational chemistry and artificial intelligence-assisted drug design have opened new possibilities for identifying novel targets for this compound class. The integration of machine learning approaches with traditional medicinal chemistry is particularly promising for optimizing the structure-activity relationships of derivatives based on this core scaffold.

From a safety and handling perspective, while CAS 899932-82-2 is not classified as hazardous under standard regulations, proper laboratory practices should always be followed when working with this or any chemical compound. This includes the use of appropriate personal protective equipment and adherence to institutional safety protocols. Researchers should consult the material safety data sheet (MSDS) provided by the supplier for specific handling instructions.

The intellectual property landscape surrounding N-(3-chloro-4-fluorophenyl)-2-{2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-ylsulfanyl}acetamide is an important consideration for potential commercial applications. While the compound itself may be available for research purposes, specific derivatives or formulations may be protected by patents in various jurisdictions. This aspect is particularly relevant for pharmaceutical companies considering development programs based on this chemical scaffold.

In conclusion, CAS 899932-82-2 represents an interesting and versatile chemical entity with significant potential in pharmaceutical research and development. Its unique structural features, combined with the growing understanding of its biological activities, position it as a valuable tool for medicinal chemists and a promising starting point for the discovery of new therapeutic agents. As research in this area continues to evolve, we can expect to see more applications and derivatives of this compound emerging in the scientific literature and potentially in clinical development pipelines.

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